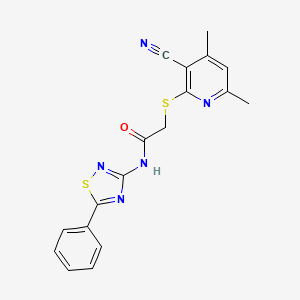
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipyretic and Anti-Inflammatory Properties
The compound’s structure includes a pyrazolone motif, which historically has been associated with antipyretic and anti-inflammatory effects . Researchers have explored its potential as a modulator for correcting various pathological processes. Notably, the compound shows promise as a 5-lipoxygenase (5-LOX) inhibitor, which could make it valuable in managing inflammation.
Drug Design and Pharmacological Agents
Small pyrazolone-bearing molecules like this compound attract attention in drug design. Their pharmacological properties are widely explored, and this hybrid molecule combines a pyrazolone core with a thiadiazole moiety. Such hybrids often exhibit unique activities due to synergistic effects .
In Silico Evaluation
In silico molecular docking studies have been conducted to assess the anti-inflammatory potency of this compound. The results suggest that it could be further optimized for use as a 5-LOX inhibitor. This computational approach provides valuable insights into its potential therapeutic applications .
Structural Confirmation
The compound’s structure has been confirmed using techniques such as 1H and 13C nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC–MS). These analyses ensure the accurate identification of the compound .
Mecanismo De Acción
Target of Action
The primary target of this compound is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.
Mode of Action
The compound interacts with 5-LOX, potentially inhibiting its activity . By inhibiting 5-LOX, the compound can reduce the production of leukotrienes, thereby mitigating inflammatory and allergic responses.
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway. Leukotrienes are produced from arachidonic acid via the 5-LOX pathway. By inhibiting 5-LOX, the compound disrupts this pathway, reducing the production of leukotrienes .
Result of Action
By inhibiting 5-LOX and disrupting leukotriene biosynthesis, the compound can mitigate inflammatory and allergic responses. This could potentially lead to therapeutic effects in conditions characterized by excessive inflammation or allergic reactions .
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c1-11-8-12(2)20-17(14(11)9-19)25-10-15(24)21-18-22-16(26-23-18)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPHTMZOAWKKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)
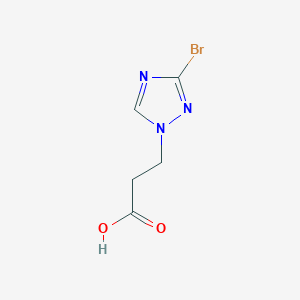

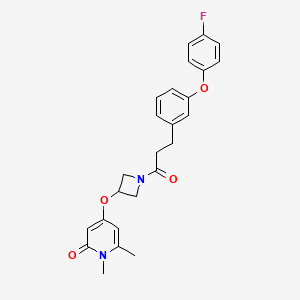
![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)
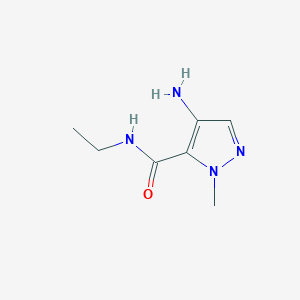
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2771118.png)
![1-methyl-3-(3-methylbutyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2771119.png)

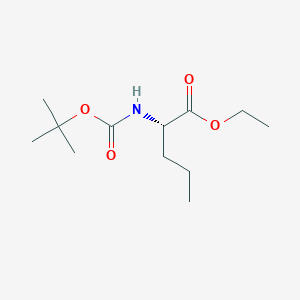

![2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2771127.png)
![3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2771131.png)